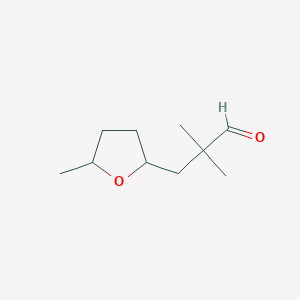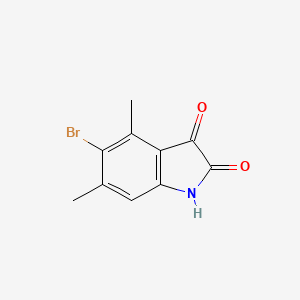![molecular formula C15H18O3 B13323795 2-(2-hydroxy-2-bicyclo[2.2.1]heptanyl)-2-phenylacetic acid CAS No. 24183-94-6](/img/structure/B13323795.png)
2-(2-hydroxy-2-bicyclo[2.2.1]heptanyl)-2-phenylacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Hydroxy-2-bicyclo[221]heptanyl)-2-phenylacetic acid is a complex organic compound characterized by its unique bicyclic structure This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine The bicyclo[22
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-hydroxy-2-bicyclo[2.2.1]heptanyl)-2-phenylacetic acid typically involves multiple steps. One common approach is the Diels-Alder reaction, where a furan reacts with an olefinic or acetylenic dienophile to form the bicyclic structure . Subsequent functionalization steps, such as hydroxylation and acylation, are used to introduce the hydroxy and phenylacetic acid groups.
Industrial Production Methods: Industrial production of this compound may involve the use of microorganisms for the synthesis of optically active intermediates . This biotechnological approach can offer advantages in terms of selectivity and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions: 2-(2-Hydroxy-2-bicyclo[2.2.1]heptanyl)-2-phenylacetic acid can undergo various chemical reactions, including oxidation, reduction, and substitution. The Baeyer-Villiger oxidation is a notable reaction for cleaving the C-C bond in the bicyclic structure .
Common Reagents and Conditions:
Oxidation: Baeyer-Villiger oxidation using peracids.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophilic substitution reactions using halides.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, Baeyer-Villiger oxidation can yield lactones, while reduction can produce alcohols.
Scientific Research Applications
2-(2-Hydroxy-2-bicyclo[2.2.1]heptanyl)-2-phenylacetic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(2-hydroxy-2-bicyclo[2.2.1]heptanyl)-2-phenylacetic acid involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into enzyme active sites, potentially inhibiting or modulating their activity . For example, it has been shown to inhibit protein phosphatases, which play a role in various cellular processes .
Comparison with Similar Compounds
Norbornane: The parent bicyclic structure, used in various chemical applications.
Camphor: A naturally occurring bicyclic compound with similar structural features.
Bicyclo[2.2.1]heptane derivatives: Various derivatives with different functional groups, used in medicinal chemistry.
Uniqueness: 2-(2-Hydroxy-2-bicyclo[2.2.1]heptanyl)-2-phenylacetic acid is unique due to its combination of the bicyclic structure with the phenylacetic acid moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
24183-94-6 |
|---|---|
Molecular Formula |
C15H18O3 |
Molecular Weight |
246.30 g/mol |
IUPAC Name |
2-(2-hydroxy-2-bicyclo[2.2.1]heptanyl)-2-phenylacetic acid |
InChI |
InChI=1S/C15H18O3/c16-14(17)13(11-4-2-1-3-5-11)15(18)9-10-6-7-12(15)8-10/h1-5,10,12-13,18H,6-9H2,(H,16,17) |
InChI Key |
HWEQFXDONYYPNJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC1CC2(C(C3=CC=CC=C3)C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


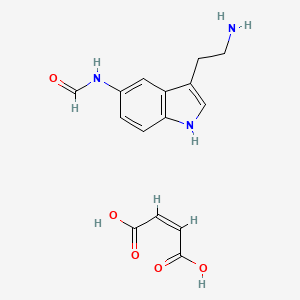

![(S)-2-(tert-Butoxy)-2-(7-(4-chlorophenyl)-2-(6-(4-isopropylpiperazin-1-yl)pyrazin-2-yl)-5-methylbenzo[d]thiazol-6-yl)acetic acid](/img/structure/B13323719.png)
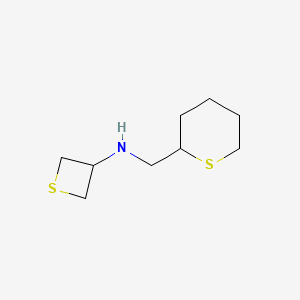
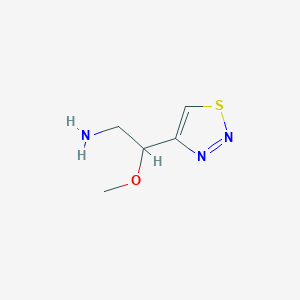
![Benzyl 3-methyl-4-oxa-1,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B13323743.png)
![tert-Butyl 5-(chlorocarbonyl)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13323746.png)
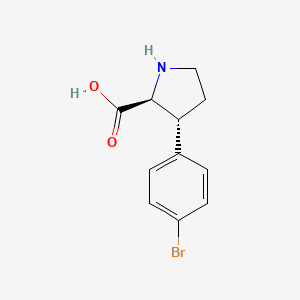
![2-{1-[(Tert-butoxy)carbonyl]-3-methoxypyrrolidin-3-yl}acetic acid](/img/structure/B13323750.png)

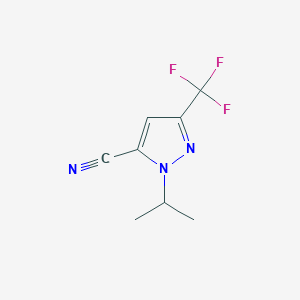
![3,6-Dibromoimidazo[1,2-a]pyridin-8-amine](/img/structure/B13323784.png)
